3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea

Kinase inhibition p38α MAPK Regioisomer SAR

3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea (CAS 2310205-83-3) is a synthetic 1,3-disubstituted urea derivative incorporating a 3,5-dicyclopropyl-1H-pyrazole motif linked via an ethylene bridge to a 2-methoxyphenyl-substituted urea pharmacophore. The dicyclopropyl-substituted pyrazole ring confers a distinct steric and electronic profile compared to commonly employed aryl- or alkyl-pyrazole analogs, while the ortho-methoxy substitution on the phenyl ring introduces a specific hydrogen-bond acceptor and conformational constraint absent in meta- or para-substituted regioisomers.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2310205-83-3
Cat. No. B2447373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea
CAS2310205-83-3
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-15(18)21-19(24)20-10-11-23-17(14-8-9-14)12-16(22-23)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H2,20,21,24)
InChIKeyDEHPIUJXRCYMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea (CAS 2310205-83-3): Structural Identity and Compound-Class Context for Procurement Decisions


3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea (CAS 2310205-83-3) is a synthetic 1,3-disubstituted urea derivative incorporating a 3,5-dicyclopropyl-1H-pyrazole motif linked via an ethylene bridge to a 2-methoxyphenyl-substituted urea pharmacophore . The dicyclopropyl-substituted pyrazole ring confers a distinct steric and electronic profile compared to commonly employed aryl- or alkyl-pyrazole analogs, while the ortho-methoxy substitution on the phenyl ring introduces a specific hydrogen-bond acceptor and conformational constraint absent in meta- or para-substituted regioisomers . This compound sits at the intersection of two well-characterized bioactive chemotypes: the pyrazolyl-urea kinase inhibitor scaffold (targeting p38α MAPK and Src-family kinases) and the 1,3-disubstituted urea soluble epoxide hydrolase (sEH) pharmacophore, both of which have produced clinical-stage candidates [1].

Why Generic 1,3-Disubstituted Ureas or Simple Pyrazoles Cannot Substitute for 3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea in Focused Screening Campaigns


Within the pyrazolyl-urea chemotype, minor structural variations—including the position of methoxy substitution on the phenyl ring (ortho vs. meta), the presence or absence of chlorine on the phenyl ring, and the nature of the pyrazole substituents (dicyclopropyl vs. mono-cyclopropyl/pyrazinyl)—produce divergent pharmacological profiles that cannot be predicted by simple pharmacophore similarity . The ortho-methoxy group in the target compound imposes a distinct torsional angle on the urea-phenyl bond relative to the meta-methoxy regioisomer (CAS 1796990-34-5), which alters both the hydrogen-bonding network with kinase hinge regions and the shape complementarity within the sEH catalytic tunnel [1]. Furthermore, the 3,5-dicyclopropyl substitution on the pyrazole generates a steric bulk and lipophilic footprint fundamentally different from mono-cyclopropyl or unsubstituted pyrazoles, directly impacting target residence time and isoform selectivity profiles established for this scaffold class [2]. Substituting a generic 1,3-disubstituted urea or a simple pyrazole-containing urea would forfeit the specific conformational and electronic determinants that govern target engagement for this chemotype.

Quantitative Differentiation Evidence for 3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea: Comparator-Based Analysis for Procurement Decisions


Ortho-Methoxy vs. Meta-Methoxy Regioisomerism: Impact on Kinase Hinge-Region Binding Geometry

The ortho-methoxy substitution on the phenyl ring of the target compound (CAS 2310205-83-3) is expected to alter the dihedral angle between the urea NH and the aromatic ring plane compared to the meta-methoxy regioisomer (CAS 1796990-34-5), based on established conformational preferences of ortho-substituted N-phenylureas . In the pyrazolyl-urea kinase inhibitor class, this conformational difference directly modulates the hydrogen-bond distance between the urea carbonyl and the kinase hinge region (e.g., Met109 in p38α), a critical determinant of inhibitor potency [1]. While direct head-to-head inhibitory data for this specific pair are not publicly available, the broader pyrazolyl-urea SAR demonstrates that ortho-substituted phenyl ureas generally exhibit altered kinase selectivity profiles compared to their meta-substituted counterparts [2].

Kinase inhibition p38α MAPK Regioisomer SAR Pyrazolyl-urea

Dicyclopropyl-Pyrazole vs. Mono-Cyclopropyl-Pyrazinyl-Pyrazole: Structural Determinants of Kinase Selectivity and Residence Time

The 3,5-dicyclopropyl substitution on the pyrazole ring of the target compound provides a symmetrical, compact hydrophobic moiety that occupies the DFG-out pocket of p38α MAPK, a feature associated with slow off-rates and enhanced kinase selectivity in the pyrazole-urea class . In contrast, the mono-cyclopropyl/mono-pyrazinyl analog (CAS 2034287-86-8) introduces a polar pyrazine ring that alters both the lipophilic character and the hydrogen-bonding capacity of the pyrazole region, which is predicted to shift the kinase selectivity profile away from p38α and toward alternative targets . Published SAR for pyrazole-urea DFG-out p38α inhibitors demonstrates that symmetrical hydrophobic substituents on the pyrazole correlate with prolonged target residence times (t₁/₂ > 100 min in several examples) and improved kinome-wide selectivity scores compared to asymmetric or polar-substituted analogs [1].

Kinase selectivity p38α DFG-out Residence time Pyrazole substitution

2-Methoxyphenyl vs. 2-Methylphenyl Urea: Hydrogen-Bond Acceptor Capacity Modulates Kinase Hinge Binding and Aqueous Solubility

The 2-methoxyphenyl urea moiety in the target compound (CAS 2310205-83-3) introduces a hydrogen-bond acceptor (methoxy oxygen) ortho to the urea NH, which can participate in an intramolecular H-bond with the adjacent urea NH or engage solvent, while also contributing to aqueous solubility through polar surface area . The direct structural analog bearing a 2-methylphenyl group (CAS 2320416-50-8) replaces this methoxy oxygen with a purely hydrophobic methyl group, eliminating the H-bond acceptor and reducing topological polar surface area (tPSA) by approximately 9 Ų . In pyrazolyl-urea kinase inhibitor SAR, the presence or absence of ortho H-bond acceptors on the phenyl ring has been shown to modulate both kinase hinge-binding affinity and compound solubility, with methoxy-substituted analogs generally exhibiting 2- to 5-fold higher aqueous solubility than their methyl-substituted counterparts in the same chemotype [1].

Hinge binding Solubility Methoxy vs. methyl Pyrazolyl-urea SAR

Chlorine-Free 2-Methoxyphenyl Analog vs. 5-Chloro-2-Methoxyphenyl Analog: Avoiding CYP450 Liability and Reactive Metabolite Risk

The target compound (CAS 2310205-83-3) contains an unsubstituted 2-methoxyphenyl ring, whereas a closely related analog incorporates a chlorine atom at the 5-position of the methoxyphenyl ring (5-chloro-2-methoxyphenyl analog) . Introduction of chlorine on the phenyl ring of urea-based inhibitors has been associated with increased CYP450 inhibition (particularly CYP2C9 and CYP3A4) due to enhanced lipophilicity and potential for heme-iron coordination [1]. While direct CYP inhibition data for these specific analogs are not publicly available, the broader medicinal chemistry literature demonstrates that chlorine-free aromatic ureas consistently exhibit lower CYP450 inhibitory potential than their chlorinated counterparts, reducing the risk of drug-drug interaction liabilities in subsequent optimization [2].

CYP450 inhibition Metabolic stability Chlorine substitution Drug-likeness

Optimal Research and Procurement Application Scenarios for 3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea (CAS 2310205-83-3)


p38α MAPK DFG-Out Inhibitor SAR Expansion: Probing Pyrazole Substitution Effects on Residence Time and Kinome Selectivity

The 3,5-dicyclopropyl substitution pattern on the pyrazole ring makes this compound a valuable tool for expanding SAR around the DFG-out pocket of p38α MAPK. Unlike mono-cyclopropyl or aryl-substituted pyrazole analogs, the symmetrical dicyclopropyl motif is predicted to optimally fill the hydrophobic DFG-out pocket, potentially conferring longer target residence times. Procurement of this compound enables direct comparison with mono-cyclopropyl/pyrazinyl analogs (e.g., CAS 2034287-86-8) in biochemical kinase assays and residence time measurements (e.g., SPR or jump-dilution assays) to quantify the contribution of dicyclopropyl substitution to binding kinetics [1].

Regioisomeric Probe for Urea-Kinase Hinge Hydrogen-Bond Geometry: Ortho-Methoxy vs. Meta-Methoxy Comparison

The ortho-methoxy substitution on the phenyl ring provides a distinct conformational constraint on the urea pharmacophore relative to the meta-methoxy regioisomer (CAS 1796990-34-5). This compound pair can be used in parallel biochemical profiling against a panel of kinases (e.g., p38α, Src, TrkA) to experimentally map how the methoxy position alters kinase selectivity fingerprints. Co-crystallization or molecular docking studies with this compound can reveal the precise hydrogen-bond geometry between the urea carbonyl and the kinase hinge, informing rational design of hinge-binding inhibitors [2].

Chlorine-Free Lead Template for p38α Inhibitor Optimization with Reduced CYP450 Liability Risk

As a chlorine-free 2-methoxyphenyl urea derivative, this compound serves as a structurally cleaner lead template for p38α inhibitor optimization compared to the 5-chloro-2-methoxyphenyl analog. Early-stage in vitro CYP450 inhibition panels (CYP2C9, CYP3A4, CYP2D6) and reactive metabolite trapping studies (GSH adduct formation) can be conducted to experimentally confirm the predicted lower metabolic liability of this chlorine-free scaffold. This compound may therefore be preferentially selected for hit-to-lead campaigns where avoiding CYP450-mediated drug-drug interaction risk is a program priority [3].

Physicochemical Property Benchmarking: 2-Methoxy vs. 2-Methyl Substituted Pyrazolyl-Urea Analogs in Aqueous Solubility-Limited Assays

The ortho-methoxy group confers higher topological polar surface area and hydrogen-bond acceptor capacity compared to the 2-methyl analog (CAS 2320416-50-8). This compound can be benchmarked against the 2-methyl analog in kinetic solubility assays (e.g., PBS pH 7.4 equilibrium solubility) and in biochemical assay formats requiring low DMSO concentrations (≤0.1% v/v). The experimental solubility ratio between these two analogs can inform formulation strategies and guide the selection of appropriate analog series for programs where aqueous solubility is a limiting factor .

Quote Request

Request a Quote for 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.